2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(5-chloro-2-met hylphenyl)acetamide
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Overview
Description
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a tert-butyl group, and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions, while the chloro-methylphenyl group is incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Benzimidazole derivatives: These compounds also contain a nitrogen-containing heterocycle and have comparable biological activities.
Thiadiazole derivatives: These compounds feature a sulfur-containing ring and are used in similar applications.
Uniqueness
What sets 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24ClN5OS |
---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24ClN5OS/c1-13-5-10-16(22)11-17(13)24-18(28)12-29-20-26-25-19(27(20)23)14-6-8-15(9-7-14)21(2,3)4/h5-11H,12,23H2,1-4H3,(H,24,28) |
InChI Key |
DCMQAYLVLAMEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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